molecular formula C11H14BrN B13621624 7-Bromo-3,3,6-trimethylindoline

7-Bromo-3,3,6-trimethylindoline

Cat. No.: B13621624
M. Wt: 240.14 g/mol
InChI Key: OVEXENHZCZLMGM-UHFFFAOYSA-N
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Description

Its structure features a bicyclic indoline core substituted with bromine at the 7-position and three methyl groups at positions 3, 3, and 4. Key identifiers include:

  • SMILES: CC1=NC2=C(C1(C)C)C=CC=C2Br
  • InChIKey: XOJIBYMUAAIIGI-UHFFFAOYSA-N
  • Collision Cross-Section: Predicted structural data indicates a compact, sterically hindered framework due to the dimethyl groups at position 3 .

This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of autophagy inhibitors and heterocyclic drug candidates .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

7-bromo-3,3,6-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrN/c1-7-4-5-8-10(9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3

InChI Key

OVEXENHZCZLMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CN2)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3,6-trimethylindoline typically involves the bromination of 3,3,6-trimethylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of 7-Bromo-3,3,6-trimethylindoline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,3,6-trimethylindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 3,3,6-trimethylindoline.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted indoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include indole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The major product is 3,3,6-trimethylindoline.

Scientific Research Applications

7-Bromo-3,3,6-trimethylindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3,6-trimethylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Brominated Indoline/Isoindoline Derivatives
Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Differences
7-Bromo-3,3,6-trimethylindoline - C₁₁H₁₂BrN Br (7), CH₃ (3,3,6) Reference compound
6-Bromo-3,3,7-trimethylindolin-2-one 1259513-30-8 C₁₁H₁₂BrNO Br (6), CH₃ (3,3,7), ketone (2) Bromine position, ketone group
5-Bromo-3,3,7-trimethylindolin-2-one 99365-41-0 C₁₁H₁₂BrNO Br (5), CH₃ (3,3,7), ketone (2) Bromine position
7-Bromo-1-tetralone 32281-97-3 C₁₀H₉BrO Br (7), ketone (1) Bicyclic tetralone vs. indoline
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 1338097-15-6 C₁₁H₁₄BrN Br (7), CH₃ (3,3) Isoquinoline scaffold

Key Observations :

  • Positional Isomerism : Bromine placement (e.g., 5-, 6-, or 7-position) significantly alters electronic properties and reactivity. For example, 7-bromo derivatives are less sterically hindered than 6-bromo analogs in indoline systems .
  • Functional Groups : The presence of a ketone (indolin-2-one) increases electrophilicity, enabling nucleophilic additions, while indoline derivatives without ketones are more stable under basic conditions .
  • Scaffold Differences: Tetrahydroisoquinoline () and tetralone () derivatives exhibit distinct aromaticity and conjugation patterns, affecting their applications in drug design .

Critical Analysis :

  • Regioselectivity : Achieving bromination at the 7-position in indoline derivatives requires low temperatures (0°C to −10°C) and precise stoichiometry to avoid side products like 3-Bromo-2,6-dichlorobenzonitrile ().
  • Functional Group Compatibility : Ketone-containing derivatives (e.g., indolin-2-one) are prone to hydrolysis under acidic conditions, necessitating protective strategies .

Physical and Chemical Properties

Table 3: Comparative Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility
7-Bromo-3,3,6-trimethylindoline Not reported Not reported Low in H₂O
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 116–119 Not reported Moderate in DCM
7-Bromo-1-tetralone Not reported 322.6 (predicted) Soluble in THF

Notes:

  • The dimethyl groups in 7-Bromo-3,3,6-trimethylindoline enhance hydrophobicity compared to non-methylated analogs .
  • Tetralone derivatives exhibit higher predicted boiling points due to increased molecular symmetry .

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